REACTION_CXSMILES
|
[CH3:1][Mg+].[Br-].[CH3:4][C:5]1[C:10]([C:11](=[O:13])[CH3:12])=[CH:9][CH:8]=[CH:7][N:6]=1>CCOCC>[CH3:4][C:5]1[C:10]([C:11]([OH:13])([CH3:1])[CH3:12])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:0.1|
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Name
|
|
Quantity
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4.63 mL
|
Type
|
reactant
|
Smiles
|
C[Mg+].[Br-]
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC=C1C(C)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
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solvent
|
Smiles
|
CCOCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a white slurry
|
Type
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TEMPERATURE
|
Details
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The mixture was refluxed for 16 h
|
Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
quenched with water (50 mL)
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Type
|
EXTRACTION
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Details
|
extracted with CH2Cl2 (7×60 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil
|
Type
|
CUSTOM
|
Details
|
Purification via column chromatography on silica gel (CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC=C1C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |